molecular formula C18H11BrO3 B2835758 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one CAS No. 159760-52-8

6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2835758
CAS No.: 159760-52-8
M. Wt: 355.187
InChI Key: HMEIKRHCVLVHEA-SOFGYWHQSA-N
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Description

6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a phenylprop-2-enoyl group, and a chromen-2-one core, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one typically involves the following steps:

    Aldol Condensation: The phenylprop-2-enoyl group is introduced via an aldol condensation reaction between a suitable aldehyde and the brominated chromen-2-one intermediate. This reaction is typically carried out under basic conditions using a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The phenylprop-2-enoyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted chromen-2-one derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and phenylprop-2-enoyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one
  • 6-bromo-3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-2H-chromen-2-one

Uniqueness

6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both bromine and phenylprop-2-enoyl groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-bromo-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO3/c19-14-7-9-17-13(10-14)11-15(18(21)22-17)16(20)8-6-12-4-2-1-3-5-12/h1-11H/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEIKRHCVLVHEA-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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